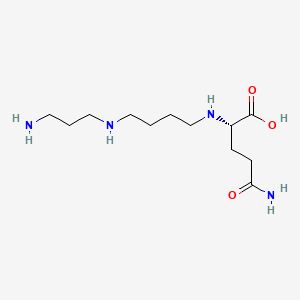
N(1)-(gamma-Glutamyl)spermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1)-(gamma-Glutamyl)spermidine is a derivative of spermidine, a polyamine compound that plays a crucial role in cellular metabolism. This compound is formed by the conjugation of spermidine with gamma-glutamyl, a process that modifies its biological activity and properties. Spermidine itself is involved in various cellular processes, including DNA stabilization, autophagy, and regulation of ion channels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(gamma-Glutamyl)spermidine typically involves the enzymatic or chemical conjugation of spermidine with gamma-glutamyl. One common method is the use of gamma-glutamyltransferase enzymes, which facilitate the transfer of the gamma-glutamyl group to spermidine under mild conditions. Chemical synthesis can also be achieved through the reaction of spermidine with gamma-glutamyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches using engineered microorganisms. For example, Escherichia coli can be genetically modified to overexpress gamma-glutamyltransferase and spermidine synthase, enabling the efficient biosynthesis of the compound in large quantities. Optimization of fermentation conditions, such as pH, temperature, and nutrient supply, is crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions
N(1)-(gamma-Glutamyl)spermidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of gamma-glutamyl aldehyde or carboxylic acid derivatives.
Reduction: Production of gamma-glutamyl amines.
Substitution: Generation of gamma-glutamyl derivatives with various functional groups.
Scientific Research Applications
N(1)-(gamma-Glutamyl)spermidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes such as autophagy, DNA stabilization, and ion channel regulation.
Medicine: Investigated for its potential therapeutic effects, including anti-aging properties and protection against oxidative stress.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements due to its bioactive properties.
Mechanism of Action
N(1)-(gamma-Glutamyl)spermidine exerts its effects through several mechanisms:
Molecular Targets: It interacts with DNA, RNA, and proteins, stabilizing their structures and influencing their functions.
Pathways Involved: The compound is involved in the regulation of autophagy, a cellular process that degrades and recycles cellular components. It also modulates ion channels and signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
N(1)-(gamma-Glutamyl)spermidine is unique compared to other polyamines due to its gamma-glutamyl modification, which enhances its stability and bioactivity. Similar compounds include:
Spermidine: The parent compound, involved in various cellular processes.
Spermine: Another polyamine with similar functions but different structural properties.
Putrescine: A precursor in the biosynthesis of spermidine and spermine.
This compound stands out due to its enhanced stability and specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74141-50-7 |
|---|---|
Molecular Formula |
C12H26N4O3 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2S)-5-amino-2-[4-(3-aminopropylamino)butylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H26N4O3/c13-6-3-8-15-7-1-2-9-16-10(12(18)19)4-5-11(14)17/h10,15-16H,1-9,13H2,(H2,14,17)(H,18,19)/t10-/m0/s1 |
InChI Key |
PBYQQEBTMGPBKC-JTQLQIEISA-N |
Isomeric SMILES |
C(CCN[C@@H](CCC(=O)N)C(=O)O)CNCCCN |
Canonical SMILES |
C(CCNC(CCC(=O)N)C(=O)O)CNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


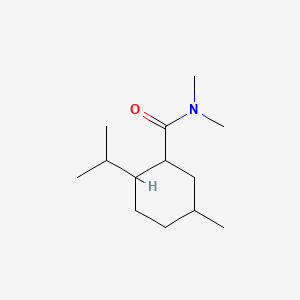
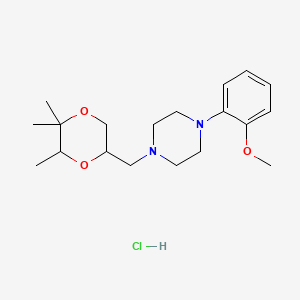
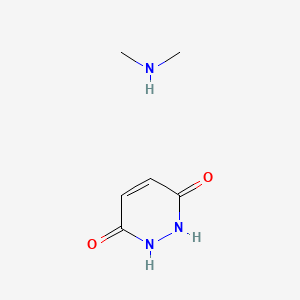
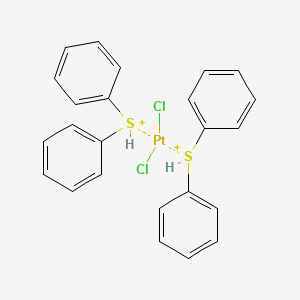
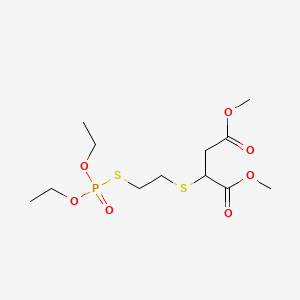
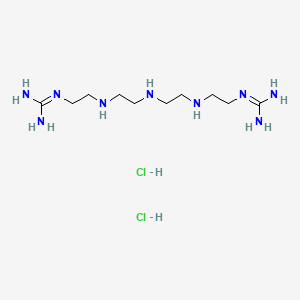
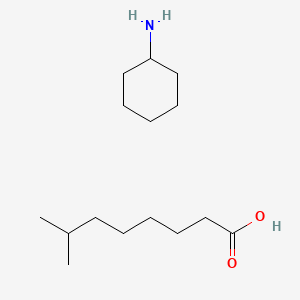
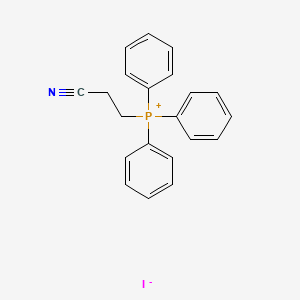
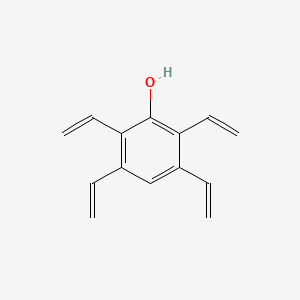
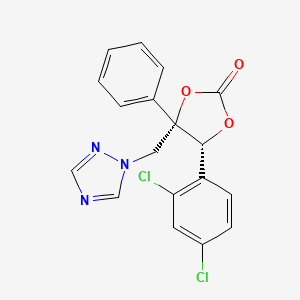

![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
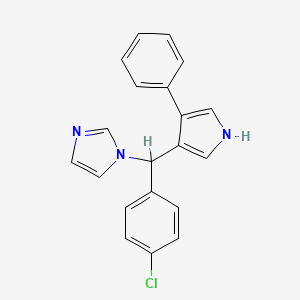
![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
